molecular formula C27H27N3O4 B11185855 N-[3-(3,4-dimethoxyphenyl)-4-ethyl-3H-1,5-benzodiazepin-2-yl]-2-methoxybenzamide

N-[3-(3,4-dimethoxyphenyl)-4-ethyl-3H-1,5-benzodiazepin-2-yl]-2-methoxybenzamide

Cat. No.: B11185855
M. Wt: 457.5 g/mol
InChI Key: VVRURZABNVXYGE-UHFFFAOYSA-N
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Description

N-[3-(3,4-dimethoxyphenyl)-4-ethyl-3H-1,5-benzodiazepin-2-yl]-2-methoxybenzamide: is a complex organic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is characterized by its unique structure, which includes a benzodiazepine core with additional methoxy and ethyl groups, enhancing its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,4-dimethoxyphenyl)-4-ethyl-3H-1,5-benzodiazepin-2-yl]-2-methoxybenzamide typically involves multiple steps:

    Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core. This can be achieved through the condensation of an ortho-diamine with a suitable ketone under acidic conditions.

    Introduction of the Dimethoxyphenyl Group: The next step involves the introduction of the 3,4-dimethoxyphenyl group. This can be done through a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and an aluminum chloride catalyst.

    Ethylation: The ethyl group is introduced via an alkylation reaction using ethyl iodide and a strong base such as sodium hydride.

    Methoxybenzamide Formation: Finally, the 2-methoxybenzamide group is introduced through an amide coupling reaction using 2-methoxybenzoic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the production of This compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can occur at the benzodiazepine core, potentially converting it to a dihydrobenzodiazepine derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of dihydrobenzodiazepine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[3-(3,4-dimethoxyphenyl)-4-ethyl-3H-1,5-benzodiazepin-2-yl]-2-methoxybenzamide: has several scientific research applications:

    Chemistry: Used as a model compound in the study of benzodiazepine chemistry and reaction mechanisms.

    Biology: Investigated for its potential effects on neurotransmitter systems and receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of N-[3-(3,4-dimethoxyphenyl)-4-ethyl-3H-1,5-benzodiazepin-2-yl]-2-methoxybenzamide involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to a calming effect on the brain. This interaction is mediated through the benzodiazepine binding site on the GABA receptor, which modulates the receptor’s activity and increases chloride ion influx, resulting in hyperpolarization of the neuron.

Comparison with Similar Compounds

N-[3-(3,4-dimethoxyphenyl)-4-ethyl-3H-1,5-benzodiazepin-2-yl]-2-methoxybenzamide: can be compared with other benzodiazepines such as diazepam, lorazepam, and alprazolam.

    Diazepam: Known for its long-acting effects and used in the treatment of anxiety and muscle spasms.

    Lorazepam: Has a shorter duration of action and is commonly used for its anxiolytic and sedative properties.

    Alprazolam: Known for its rapid onset of action and is used primarily for the treatment of panic disorders.

The uniqueness of This compound lies in its specific structural modifications, which may confer distinct pharmacological properties and therapeutic potential.

Properties

Molecular Formula

C27H27N3O4

Molecular Weight

457.5 g/mol

IUPAC Name

N-[3-(3,4-dimethoxyphenyl)-2-ethyl-3H-1,5-benzodiazepin-4-yl]-2-methoxybenzamide

InChI

InChI=1S/C27H27N3O4/c1-5-19-25(17-14-15-23(33-3)24(16-17)34-4)26(29-21-12-8-7-11-20(21)28-19)30-27(31)18-10-6-9-13-22(18)32-2/h6-16,25H,5H2,1-4H3,(H,29,30,31)

InChI Key

VVRURZABNVXYGE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC=CC=C2N=C(C1C3=CC(=C(C=C3)OC)OC)NC(=O)C4=CC=CC=C4OC

Origin of Product

United States

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